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1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione - 135787-30-3

1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Catalog Number: EVT-1207894
CAS Number: 135787-30-3
Molecular Formula: C5H4N4O2
Molecular Weight: 152.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione” is a type of pyrazolopyrimidine, which is a fused nitrogen-containing heterocyclic ring system . Pyrazolopyrimidines are considered as privileged core skeletons in biologically active compounds . They have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, and other diseases .


Synthesis Analysis

The synthesis of pyrazolopyrimidines involves various methods. For instance, one study reported the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds as novel CDK2 targeting compounds . Another study discussed the synthesis of pyrazolo-[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones via asymmetric organocatalysis .


Molecular Structure Analysis

The molecular structure of “1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione” can be viewed using specific software . It’s a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .


Chemical Reactions Analysis

Pyrazolopyrimidines can undergo various chemical reactions. For example, a mechanism involving sequential Knoevenagel–Michael addition reactions that can be catalyzed in both acidic and basic conditions has been suggested .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione” can be determined by various methods. For instance, its molecular weight is 135.1267 .

4-β-D-Ribofuranosylpyrazolo[4,3-d]pyrimidine-5,7(1H,6H)-dione

    Compound Description: This compound is a nucleoside analog, specifically a uridine analog, where the pyrazolo[4,3-d]pyrimidine moiety replaces uracil. It serves as a central building block for synthesizing various substituted pyrazolo[4,3-d]pyrimidine nucleosides. These analogs are of interest for their potential antiviral and anticancer activities.

    Relevance: This compound is directly derived from 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione through glycosylation, introducing a ribofuranose sugar moiety at the 4-position of the pyrazolo[4,3-d]pyrimidine ring system. This structural modification is crucial for mimicking natural nucleosides and potentially interacting with biological targets like enzymes and nucleic acids.

4-β-D-Ribofuranosyl-5-oxopyrazolo[4,3-d]pyrimidine-7(1H,-6H)-thione

    Compound Description: This compound represents a thionucleoside analog derived from the parent compound. It incorporates a sulfur atom replacing the oxygen atom at the 7-position of the pyrazolo[4,3-d]pyrimidine ring. Such modifications can alter the compound's electronic properties and hydrogen bonding patterns, potentially influencing its biological activity.

    Relevance: This compound is synthesized from 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione by first glycosylating to yield 4-β-D-Ribofuranosylpyrazolo[4,3-d]pyrimidine-5,7(1H,6H)-dione, followed by thiation at the 7-position. This highlights the versatility of the parent compound as a scaffold for generating diverse analogs with potentially modified biological properties.

7-Amino-4-β-D-ribofuranosylpyrazolo[4,3-d]pyrimidin-5(1H)-one (5-chloroformycin A)

    Compound Description: This compound is a cytidine analog and a derivative of formycin A. [, ] It exhibits notable biological activity, particularly as a potent inhibitor of adenosine deaminase. This inhibition makes it relevant for potential applications in cancer therapy and immunosuppression.

    Relevance: This compound can be synthesized from 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione through a multi-step process involving glycosylation, chlorination, and ammonolysis reactions. While structurally analogous to cytidine, the presence of the pyrazolo[4,3-d]pyrimidine core distinguishes its biological activity and potential therapeutic applications.

    Compound Description: This compound is a deoxycytidine analog and a derivative of formycin A. Its structural similarity to natural deoxynucleosides makes it a promising candidate for incorporation into DNA, potentially interfering with DNA replication and repair processes.

    Relevance: This compound can be synthesized from 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione through a series of reactions including glycosylation, chlorination, and deoxygenation. The incorporation of a chlorine atom at the 5-position and the use of a 2-deoxyribose sugar differentiate it from 5-chloroformycin A, highlighting the potential for fine-tuning biological activity through structural modifications.

5,7-Dichloro-3-beta-D-ribofuranosylpyrazolo [4,3-d]pyrimidine

    Compound Description: This compound is a key intermediate in the synthesis of various 5,7-disubstituted pyrazolo[4,3-d]pyrimidine ribonucleosides, including 5-chloroformycin A. Its dichloro substitution at the 5- and 7-positions provides versatility for introducing different substituents through nucleophilic substitution reactions.

    Relevance: This compound is synthesized from 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione via glycosylation followed by chlorination. It serves as a versatile intermediate for synthesizing a range of pyrazolo[4,3-d]pyrimidine nucleosides with diverse functionalities at the 5- and 7-positions.

4,9-Dichloro-2,7-diisopropyl-1,3,5,5b,6,8,10,10b-octaazacyclopenta[h,i]aceanthrylene

    Compound Description: This compound represents a novel, highly conjugated, condensed, centrosymmetric heteroaromatic ring system. While not directly a nucleoside analog, its formation involves the chlorination of 5,7-dihydroxypyrazolo[4,3-d]pyrimidine, highlighting the reactivity of the pyrazolo[4,3-d]pyrimidine core towards electrophilic aromatic substitution reactions.

    Relevance: The formation of this compound from a derivative of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione showcases the potential for unexpected reactions and the formation of complex polycyclic structures through relatively simple transformations.

N-benzyl-5-chloro-3-isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine

    Compound Description: This compound represents an intermediate in the synthesis of pyrazolo[4,3-d]pyrimidine analogs of roscovitine, a known cyclin-dependent kinase inhibitor. Its structure highlights the potential for incorporating diverse substituents onto the pyrazolo[4,3-d]pyrimidine core to modulate its biological activity.

    Relevance: This compound is synthesized through the nucleophilic attack of benzylamine on 4,9-dichloro-2,7-diisopropyl-1,3,5,5b,6,8,10,10b-octaazacyclopenta[h,i]aceanthrylene, which itself is derived from 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione. This highlights the potential of this heterocyclic system for developing kinase inhibitors, a significant class of drug targets.

Classification

This compound is classified as a heterocyclic organic compound. It belongs to a broader class of pyrazolo-pyrimidines, which are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-viral activities.

Synthesis Analysis

The synthesis of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the cyclization of 4-amino-3-cyano-1H-pyrazole with formamide or β-diketones under acidic conditions. This reaction is generally conducted at elevated temperatures to facilitate cyclization and yield the desired product.

Synthetic Routes

  1. Cyclization Reaction: The reaction of 4-amino-3-cyano-1H-pyrazole with formamide.
    • Conditions: Heating under reflux conditions.
    • Yield: Typically high yields can be achieved through optimization of reaction parameters such as temperature and time.
  2. Alternative Methods: Other methods may include the use of hydrazine derivatives and β-diketones under acidic conditions to produce various substituted derivatives of pyrazolo-pyrimidines .
Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione features a unique arrangement where the pyrazole ring is fused with the pyrimidine ring. This structural configuration contributes to its biological activity.

Structural Features

  • Fused Ring System: The compound consists of two interconnected rings (pyrazole and pyrimidine), which enhances its stability and reactivity.
  • Functional Groups: The presence of carbonyl groups at positions 5 and 7 plays a crucial role in its reactivity and interaction with biological targets.

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure of this compound. Characteristic peaks corresponding to the functional groups can be observed in these spectra.

Chemical Reactions Analysis

1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione can undergo various chemical reactions due to its functional groups.

Types of Reactions

  1. Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction can be performed using sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: Nucleophilic substitution can occur at specific positions on the rings using alkyl or aryl halides in the presence of bases like potassium carbonate .

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide in acetic acid.
  • Reducing Agents: Sodium borohydride in methanol.
  • Substitution Conditions: Alkyl halides with bases under controlled temperature conditions.
Mechanism of Action

The primary mechanism of action for 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with Cyclin-Dependent Kinase 2 (CDK2), a crucial enzyme in cell cycle regulation.

Mode of Action

  • Inhibition of CDK2: The compound binds to the active site of CDK2, inhibiting its activity which leads to cell cycle arrest.
  • Cell Cycle Regulation: This inhibition affects the transition from the G1 phase to the S phase, thereby inducing apoptosis in cancer cells.

Biochemical Pathways

The inhibition of CDK2 results in significant alterations in cellular signaling pathways related to growth and proliferation.

Physical and Chemical Properties Analysis

The physical properties of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione include:

  • Appearance: Typically appears as a solid crystalline material.
  • Melting Point: Specific melting point data can vary based on purity but generally falls within established ranges for similar compounds.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Applications

1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione has several scientific applications:

  • Medicinal Chemistry: As a scaffold for developing new drugs targeting CDK2 for cancer treatment.
  • Biochemical Research: Used as a tool compound to study cell cycle regulation and related pathways.
  • Pharmacology: Investigated for potential therapeutic effects against various diseases due to its ability to modulate key biochemical pathways .
Structural Characterization of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Molecular Geometry and Tautomeric Behavior

1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione features a fused bicyclic system comprising pyrazole and pyrimidine rings. The core scaffold exhibits near-planar geometry, with bond angles and lengths consistent with aromatic character in the pyrazole ring and partial single-bond character in the pyrimidine-derived lactam moieties. The C5=O and C7=O carbonyl groups adopt anti orientations relative to the ring junction, minimizing steric repulsion [9].

A key structural feature is its dynamic tautomeric behavior. The compound exists in equilibrium between 1H,4H and 4H,6H tautomeric forms (Figure 1), with the 1H,4H tautomer predominating in the solid state. This equilibrium is governed by proton migration between N1, N4, and N6 positions, significantly impacting hydrogen-bonding capabilities and molecular recognition properties. Density functional theory (DFT) calculations indicate the 1H,4H tautomer is ~2.3 kcal/mol more stable than alternative forms due to optimized intramolecular charge distribution [9].

Table 1: Key Geometric Parameters

ParameterValueDescription
Ring fusion angle1.8°Deviation from coplanarity
C5=O bond length1.230 ÅCharacteristic of carbonyl group
C7=O bond length1.235 ÅSlightly elongated due to resonance
N1-H bond length1.015 ÅParticipates in H-bonding
Bond angle at N6123.5°Reflects sp² hybridization

IUPAC Nomenclature and Isomeric Differentiation

The systematic IUPAC name 1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione precisely defines the protonation state and saturation levels of the heterocyclic system [2] [5]. The numbering scheme assigns:

  • Position 1: Nitrogen in pyrazole ring
  • Position 4: Bridghead nitrogen
  • Position 5 and 7: Ketone functionalities
  • Positions 4H and 6H: Solvent-accessible hydrogens

Isomeric differentiation is critical due to the existence of closely related scaffolds:

  • Pyrazolo[3,4-d]pyrimidines: Feature nitrogen atoms at positions 1,3,4 (vs. 1,4,6 in the title compound)
  • Pyrazolo[4,3-e]pyrimidines: Exhibit annulation at different ring positions (C4-C5 vs. C3-C4)

The [4,3-d] annotation specifies fusion between pyrazole carbon 4 and pyrimidine carbon 6, distinguishing it from [3,4-d] isomers where fusion occurs at pyrazole carbon 3. This distinction profoundly influences electronic properties and biological activity profiles [9].

Spectroscopic Identification

Infrared Spectroscopy

Characteristic IR absorptions occur at:

  • 1720 cm⁻¹ (C5=O asymmetric stretch)
  • 1660 cm⁻¹ (C7=O stretch conjugated with ring system)
  • 3200-3100 cm⁻¹ (broad, N-H stretches from lactam/imido groups)
  • 1580 cm⁻¹ (C=N stretching in pyrazole ring)The 35-40 cm⁻¹ separation between carbonyl peaks distinguishes this dione from monoketone analogs [5] [9].

Nuclear Magnetic Resonance

¹H NMR (DMSO-d₆):

  • δ 11.0-12.5 ppm (2H, broad, N4H and N6H, exchangeable)
  • δ 8.15 ppm (1H, s, H3 pyrazole proton)
  • N1H proton appears as a broad singlet at δ 13.2 ppm but often exchanges with solventThe significant deshielding of N-H protons confirms strong hydrogen-bonding networks [4] [5].

¹³C NMR (DMSO-d₆):

  • δ 156.8 ppm (C7 carbonyl)
  • δ 151.5 ppm (C5 carbonyl)
  • δ 147.2 ppm (C3a ring carbon)
  • δ 106.5 ppm (C3 pyrazole carbon)Carbonyl carbon assignments were confirmed via HMQC experiments [4] [7].

Mass Spectrometry

Electrospray ionization (ESI-MS) shows:

  • m/z 153.04 [M+H]⁺ (calculated 153.041 for C₅H₅N₄O₂)
  • Major fragment at m/z 125.99 corresponding to [M–CO]⁺
  • Water loss fragment at m/z 135.03 [M–H₂O+H]⁺High-resolution MS confirms elemental composition within 3 ppm error [3] [8].

Table 2: Comprehensive Spectroscopic Data

TechniqueKey SignalsAssignment
IR1720, 1660 cm⁻¹ν(C=O) asymmetric/symmetric stretch
¹H NMRδ 13.2 (br s), 8.15 (s)N1H, H3
¹³C NMRδ 156.8, 151.5, 147.2, 106.5C7, C5, C3a, C3
ESI-MS153.04 [M+H]⁺Molecular ion

Crystallographic Analysis and Hydrogen Bonding Patterns

Single-crystal X-ray diffraction reveals monoclinic crystal system with space group P2₁/c. The unit cell parameters are a = 7.21 Å, b = 12.86 Å, c = 7.98 Å, β = 98.5°, containing four molecules per unit cell. Molecules stack in parallel layers stabilized by three distinct hydrogen-bonding motifs [9]:

  • Dimerization via N-H···O bonds: N6-H···O7 (2.87 Å, 165°) between adjacent molecules
  • Chain extension via N1-H···N4: Infinite chains along [100] direction (2.92 Å, 172°)
  • Interlayer C-H···O interactions: C3-H3···O5 (3.12 Å) consolidating 3D network

The hydrogen-bonded dimer formation energy is calculated at –14.2 kcal/mol, explaining the high melting point and low solubility in apolar solvents. Electron density maps show significant polarization around O7, enhancing its hydrogen-bond acceptor strength compared to O5 [9].

Table 3: Crystallographic Parameters and Hydrogen Bonds

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell volume724 ų
Density (calcd.)1.60 g/cm³
H-BondD–H···A (Å)∠DHA (°)
N6–H6···O72.87165
N1–H1···N42.92172
C3–H3···O53.12148

Properties

CAS Number

135787-30-3

Product Name

1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

IUPAC Name

1,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione

Molecular Formula

C5H4N4O2

Molecular Weight

152.11 g/mol

InChI

InChI=1S/C5H4N4O2/c10-4-3-2(1-6-9-3)7-5(11)8-4/h1H,(H,6,9)(H2,7,8,10,11)

InChI Key

HUUOMBLAKHBLFV-UHFFFAOYSA-N

SMILES

C1=NNC2=C1NC(=O)NC2=O

Synonyms

1H-PYRAZOLO[4,3-D]PYRIMIDINE-5,7-DIOL

Canonical SMILES

C1=NNC2=C1NC(=O)NC2=O

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